molecular formula C16H16BrN3O B2595926 4-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide CAS No. 2415603-01-7

4-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

Cat. No.: B2595926
CAS No.: 2415603-01-7
M. Wt: 346.228
InChI Key: NTRRCVCFMBBIBZ-UHFFFAOYSA-N
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Description

4-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position of the benzamide ring, a methyl group attached to the nitrogen atom, and a pyridin-2-yl group attached to the azetidin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative.

    Bromination of the Benzamide Ring: The bromine atom can be introduced at the 4-position of the benzamide ring through an electrophilic bromination reaction using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    N-Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in Suzuki-Miyaura coupling reactions. Reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with extended aromatic systems.

Scientific Research Applications

4-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction can involve binding to the active site of an enzyme, modulating receptor activity, or altering ion channel function. The specific pathways involved can vary depending on the target and the biological context.

Comparison with Similar Compounds

4-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can be compared with other similar compounds, such as:

    4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: This compound has a similar structure but lacks the azetidin-3-yl moiety.

    4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: This compound has a similar structure but contains an imidazo[1,2-a]pyridine ring instead of the pyridin-2-yl group.

    4-methyl-N-(6-methyl-pyridin-2-yl)-benzamide: This compound has a similar structure but lacks the bromine atom and the azetidin-3-yl moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c1-19(16(21)12-5-7-13(17)8-6-12)14-10-20(11-14)15-4-2-3-9-18-15/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRRCVCFMBBIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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